molecular formula C12H10N6O5 B10905367 1-methyl-4-nitro-N'-[(Z)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

1-methyl-4-nitro-N'-[(Z)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B10905367
M. Wt: 318.25 g/mol
InChI Key: RDGWGPKADMPAKF-MLPAPPSSSA-N
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Description

1-Methyl-4-nitro-N’-[(Z)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with nitro and methyl groups, and a hydrazide moiety linked to a nitrophenyl group through a methylene bridge. Its distinct chemical structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-nitro-N’-[(Z)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-nitro-N’-[(Z)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of nitroso or other oxidized derivatives.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products:

  • Reduction of the nitro groups yields corresponding amines.
  • Oxidation can produce nitroso derivatives.
  • Substitution reactions can yield various substituted pyrazole derivatives.

Scientific Research Applications

1-Methyl-4-nitro-N’-[(Z)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Material Science: Its unique electronic properties may be explored for use in organic electronics or as a precursor for advanced materials.

    Chemical Biology: It can be used as a probe to study biological pathways involving nitro and hydrazide functionalities.

Mechanism of Action

The exact mechanism of action for 1-methyl-4-nitro-N’-[(Z)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their function. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects.

Similar Compounds:

    1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid: Lacks the hydrazide and nitrophenyl moieties.

    3-Nitrobenzaldehyde: Contains the nitrophenyl group but lacks the pyrazole core.

    1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar pyrazole core but different substituents.

Uniqueness: 1-Methyl-4-nitro-N’-[(Z)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring with nitro and hydrazide functionalities, linked to a nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10N6O5

Molecular Weight

318.25 g/mol

IUPAC Name

2-methyl-4-nitro-N-[(Z)-(3-nitrophenyl)methylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C12H10N6O5/c1-16-11(10(7-14-16)18(22)23)12(19)15-13-6-8-3-2-4-9(5-8)17(20)21/h2-7H,1H3,(H,15,19)/b13-6-

InChI Key

RDGWGPKADMPAKF-MLPAPPSSSA-N

Isomeric SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)N/N=C\C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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